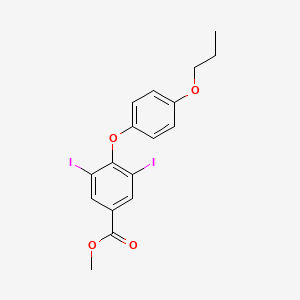
Zinc, ethyl-1-hexenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc, ethyl-1-hexenyl- is an organozinc compound characterized by the presence of zinc bonded to an ethyl group and a 1-hexenyl group. This compound is part of a broader class of organozinc compounds, which are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Zinc, ethyl-1-hexenyl- typically involves the reaction of zinc with ethyl-1-hexenyl halides under anhydrous conditions. One common method involves the use of zinc dust and ethyl-1-hexenyl bromide in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, such as argon or nitrogen, to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of Zinc, ethyl-1-hexenyl- may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Zinc, ethyl-1-hexenyl- can undergo various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form zinc oxide and corresponding organic products.
Reduction: Can be reduced to form simpler organozinc compounds.
Substitution: Participates in nucleophilic substitution reactions, where the ethyl-1-hexenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like oxygen or hydrogen peroxide.
Reduction: Often uses reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Commonly employs halides or other nucleophiles under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide and various organic by-products, while substitution reactions can produce a wide range of organozinc derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Zinc, ethyl-1-hexenyl- is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is also employed in the preparation of other organozinc compounds, which are valuable intermediates in various chemical reactions .
Biology
In biological research, organozinc compounds like Zinc, ethyl-1-hexenyl- are studied for their potential roles in biochemical processes and as tools for probing biological systems.
Medicine
Industry
Industrially, Zinc, ethyl-1-hexenyl- is used in the synthesis of fine chemicals and pharmaceuticals. Its ability to form carbon-carbon bonds makes it a valuable reagent in the production of complex organic molecules.
Mecanismo De Acción
The mechanism of action of Zinc, ethyl-1-hexenyl- involves its ability to act as a nucleophile in various chemical reactions. The zinc atom facilitates the formation of carbon-carbon bonds by stabilizing the transition state and lowering the activation energy of the reaction. This compound can interact with various molecular targets, including electrophiles, to form new chemical bonds .
Comparación Con Compuestos Similares
Similar Compounds
Zinc, diethyl-: Another organozinc compound with two ethyl groups bonded to zinc.
Zinc, ethyl-2-hexenyl-: Similar to Zinc, ethyl-1-hexenyl- but with a different position of the double bond in the hexenyl group.
Zinc, ethyl-1-pentenyl-: Contains a pentenyl group instead of a hexenyl group.
Uniqueness
Zinc, ethyl-1-hexenyl- is unique due to the specific positioning of the ethyl and 1-hexenyl groups, which can influence its reactivity and the types of reactions it can undergo. This unique structure allows for specific applications in organic synthesis that may not be achievable with other organozinc compounds .
Propiedades
Número CAS |
195154-45-1 |
|---|---|
Fórmula molecular |
C8H16Zn |
Peso molecular |
177.6 g/mol |
Nombre IUPAC |
zinc;ethane;hex-1-ene |
InChI |
InChI=1S/C6H11.C2H5.Zn/c1-3-5-6-4-2;1-2;/h1,3H,4-6H2,2H3;1H2,2H3;/q2*-1;+2 |
Clave InChI |
ZKKIRZKUTJAPFY-UHFFFAOYSA-N |
SMILES canónico |
C[CH2-].CCCCC=[CH-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl)acetamide](/img/structure/B12559973.png)

![Triethyl[(1,4,7,10,13-pentaoxacyclohexadecan-15-yl)methyl]silane](/img/structure/B12559987.png)
![1-[([2,2'-Bipyridin]-5-yl)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12560009.png)

![2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl-](/img/structure/B12560019.png)


![2-[2-(4-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzothiazole](/img/structure/B12560047.png)


![[N-tert-butyl-C-(trifluoromethyl)carbonimidoyl]selanyl N-tert-butyl-2,2,2-trifluoroethanimidoselenoate](/img/structure/B12560060.png)

![5-[(Anthracen-9-yl)methyl]-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12560072.png)
